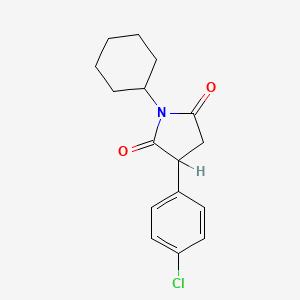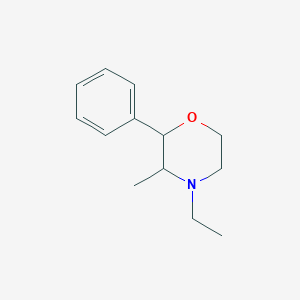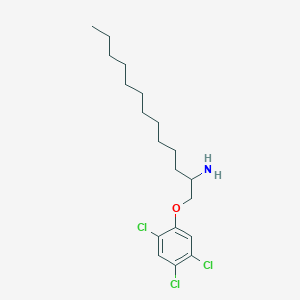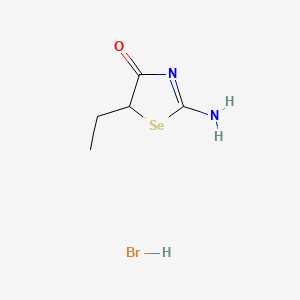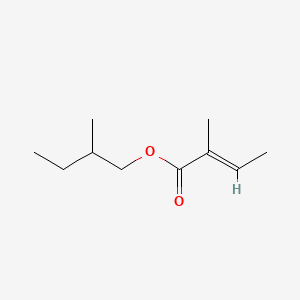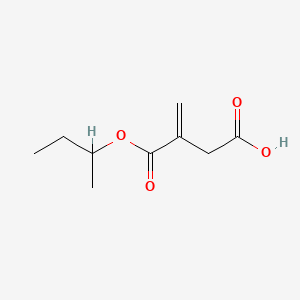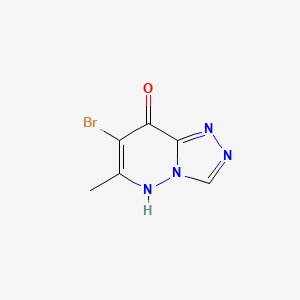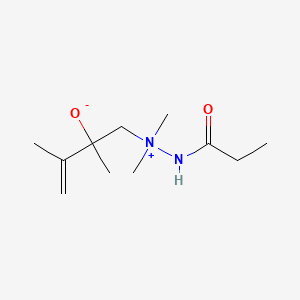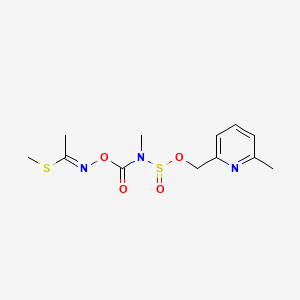
Ethanimidothioic acid, N-(((methyl(((6-methyl-2-pyridinyl)methoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanimidothioic acid, N-(((methyl(((6-methyl-2-pyridinyl)methoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a pyridine ring, a sulfinyl group, and an ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidothioic acid, N-(((methyl(((6-methyl-2-pyridinyl)methoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Sulfinyl Group: The sulfinyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The ester functional group can be formed through esterification reactions, typically involving the reaction of an alcohol with a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Ethanimidothioic acid, N-(((methyl(((6-methyl-2-pyridinyl)methoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethanimidothioic acid, N-(((methyl(((6-methyl-2-pyridinyl)methoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways involving the modulation of biochemical processes, such as enzyme inhibition or receptor binding.
相似化合物的比较
Similar Compounds
Ethanimidothioic acid derivatives: Compounds with similar structures but different functional groups.
Pyridine-based compounds: Molecules containing the pyridine ring with various substituents.
Sulfinyl-containing compounds: Compounds with sulfinyl groups, such as sulfoxides and sulfones.
Uniqueness
Ethanimidothioic acid, N-(((methyl(((6-methyl-2-pyridinyl)methoxy)sulfinyl)amino)carbonyl)oxy)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
84603-44-1 |
|---|---|
分子式 |
C12H17N3O4S2 |
分子量 |
331.4 g/mol |
IUPAC 名称 |
methyl (1E)-N-[methyl-[(6-methylpyridin-2-yl)methoxysulfinyl]carbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C12H17N3O4S2/c1-9-6-5-7-11(13-9)8-18-21(17)15(3)12(16)19-14-10(2)20-4/h5-7H,8H2,1-4H3/b14-10+ |
InChI 键 |
STSIQQIAJKKACY-GXDHUFHOSA-N |
手性 SMILES |
CC1=NC(=CC=C1)COS(=O)N(C)C(=O)O/N=C(\C)/SC |
规范 SMILES |
CC1=NC(=CC=C1)COS(=O)N(C)C(=O)ON=C(C)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)

